molecular formula C24H50S2 B1218650 Di-tert-dodecyl disulfide CAS No. 27458-90-8

Di-tert-dodecyl disulfide

Cat. No.: B1218650
CAS No.: 27458-90-8
M. Wt: 402.8 g/mol
InChI Key: LEDIWWJKWAMGLD-UHFFFAOYSA-N
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Description

Di-tert-dodecyl disulfide is an organic compound with the molecular formula C24H50S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its use as an additive in lubricants and other industrial applications due to its excellent anti-wear properties and oxidation stability .

Biochemical Analysis

Biochemical Properties

Di-tert-dodecyl disulfide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound can act as a radical-trapping antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cells . This interaction is crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn can modulate signaling pathways involved in cell survival and apoptosis . Additionally, this compound can impact gene expression by regulating the activity of transcription factors that respond to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a radical-trapping antioxidant. This compound can undergo homolytic substitution reactions, leading to the formation of stabilized perthiyl radicals . These radicals play a crucial role in neutralizing reactive oxygen species (ROS) and preventing oxidative damage. The compound’s ability to inhibit or activate specific enzymes also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal ambient conditions but can degrade under extreme conditions such as high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can maintain its antioxidant properties, providing sustained protection against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, protecting cells from oxidative damage . At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in detoxifying reactive oxygen species . These interactions help in maintaining cellular redox balance and preventing oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes . This localization is crucial for its antioxidant function, as it can effectively neutralize ROS in these regions.

Subcellular Localization

This compound is primarily localized in the cytoplasm and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in these regions allows it to exert its antioxidant effects efficiently, protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-dodecyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of

Properties

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067313
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

27458-90-8
Record name Disulfide, di-tert-dodecyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-dodecyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?

A: this compound exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []

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